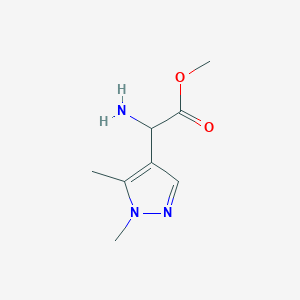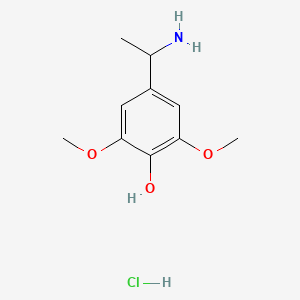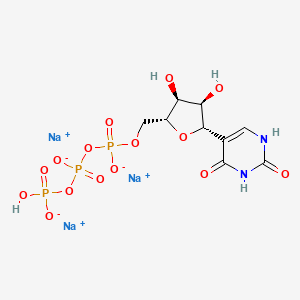
Sodium ((2R,3S,4R,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogentriphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium ((2R,3S,4R,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogentriphosphate is a complex organic compound with significant biochemical relevance. This compound is a nucleotide analog, often involved in various biochemical processes, including those related to nucleic acid metabolism and energy transfer within cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ((2R,3S,4R,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogentriphosphate typically involves multi-step organic synthesis. The process begins with the preparation of the tetrahydropyrimidine ring, followed by the formation of the dihydroxytetrahydrofuran moiety. These intermediates are then coupled under specific conditions to form the final nucleotide analog. Key reagents often include phosphorylating agents and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow chemistry to enhance efficiency and yield. The use of automated synthesizers and stringent purification processes, such as high-performance liquid chromatography (HPLC), ensures the high purity required for biochemical applications.
Análisis De Reacciones Químicas
Types of Reactions
Sodium ((2R,3S,4R,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogentriphosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized nucleotide derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biochemical activity.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phosphate group, leading to the formation of different nucleotide analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nucleotide oxides, while substitution reactions can produce a variety of modified nucleotides with different biochemical properties.
Aplicaciones Científicas De Investigación
Sodium ((2R,3S,4R,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogentriphosphate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Plays a role in studies of nucleic acid metabolism and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the production of biochemical reagents and diagnostic tools.
Mecanismo De Acción
The mechanism of action of Sodium ((2R,3S,4R,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogentriphosphate involves its interaction with specific molecular targets, such as enzymes involved in nucleotide metabolism. It can act as a substrate or inhibitor, affecting the activity of these enzymes and thereby influencing various biochemical pathways. The compound’s effects are mediated through its incorporation into nucleic acids or its interaction with nucleotide-binding proteins.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine triphosphate (ATP): A key energy carrier in cells, structurally similar but with different biochemical roles.
Cytidine triphosphate (CTP): Another nucleotide involved in nucleic acid synthesis.
Uridine triphosphate (UTP): Plays a role in carbohydrate metabolism and cell signaling.
Uniqueness
Sodium ((2R,3S,4R,5S)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl hydrogentriphosphate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This specificity makes it valuable in research applications where precise modulation of biochemical pathways is required.
Propiedades
Fórmula molecular |
C9H12N2Na3O15P3 |
|---|---|
Peso molecular |
550.09 g/mol |
Nombre IUPAC |
trisodium;[[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O15P3.3Na/c12-5-4(2-23-28(19,20)26-29(21,22)25-27(16,17)18)24-7(6(5)13)3-1-10-9(15)11-8(3)14;;;/h1,4-7,12-13H,2H2,(H,19,20)(H,21,22)(H2,16,17,18)(H2,10,11,14,15);;;/q;3*+1/p-3/t4-,5-,6-,7+;;;/m1.../s1 |
Clave InChI |
OPXSGEJRRSPSOI-NGTUNQFOSA-K |
SMILES isomérico |
C1=C(C(=O)NC(=O)N1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
SMILES canónico |
C1=C(C(=O)NC(=O)N1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




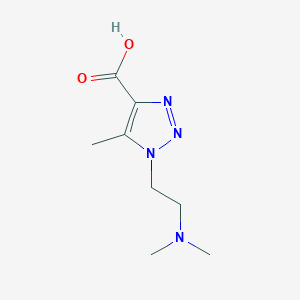
![[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]methyl imidothiocarbamate metanesulfonate](/img/structure/B15327976.png)
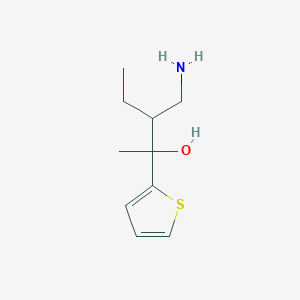
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15327988.png)

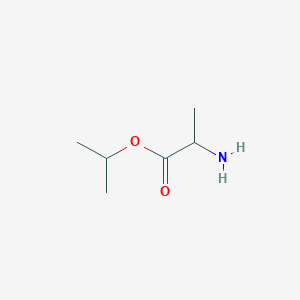
![5-(6-Aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol](/img/structure/B15328009.png)
![2-[(methylamino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15328022.png)
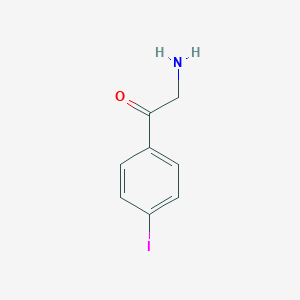
![[5-(1H-pyrazol-5-yl)oxolan-2-yl]methanamine](/img/structure/B15328046.png)
